- Preparation of azaindoles as aurora kinase inhibitors for the treatment of cancer, United States, , ,
Cas no 942918-07-2 (GSK-1070916)
GSK-1070916 structure
Product Name:GSK-1070916
Numero CAS:942918-07-2
MF:C30H33N7O
MW:507.629325628281
MDL:MFCD22420815
CID:69615
PubChem ID:46885626
Update Time:2024-10-25
GSK-1070916 Proprietà chimiche e fisiche
Nomi e identificatori
-
- N'-[4-[4-[2-[3-[(Dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-ethyl-1H-pyrazol-3-yl]phenyl]-N,N-dimethylurea
- GSK1070916
- 3-[4-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-ethylpyrazol-3-yl]phenyl]-1,1-dimethylurea
- GSK-1070916A
- 3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea
- 4-[3-(4-N,N-dimethylcarbamylaminophenyl)-1-ethyl-1H-pyrazol-4-yl]-2-[3-(dimethylaminomethyl)phenyl]-1H-pyrrolo[2,3-b]-pyridine
- N'-{4-[4-(2-{3-[(dimethylamino)methyl]phenyl}-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl]phenyl}-N,N-dimethylurea
- GSK 1070916
- 8VLB51V7HO
- 3-(4-(4-(2-(3-((dimethylami
- GSK-1070916
- N′-[4-[4-[2-[3-[(Dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-ethyl-1H-pyrazol-3-yl]phenyl]-N,N-dimethylurea (ACI)
- AC-32837
- QTBWCSQGBMPECM-UHFFFAOYSA-N
- NCGC00346648-10
- CHEMBL1090479
- NCGC00346648-01
- AKOS005145558
- 942918-07-2
- GSK 1070916A
- UREA, N'-(4-(4-(2-(3-((DIMETHYLAMINO)METHYL)PHENYL)-1H-PYRROLO(2,3-B)PYRIDIN-4-YL)-1-ETHYL-1H-PYRAZOL-3-YL)PHENYL)-N,N-DIMETHYL-
- F17366
- compound 17k [PMID 20420387]
- SB14574
- HMS3265L13
- NSC800108
- BCP02610
- MFCD22420815
- NCGC00346648-07
- NMI-900
- NSC-777445
- DTXSID70241403
- CCG-269759
- DB-079843
- J-523344
- HMS3750K05
- NSC777445
- HMS3265K14
- SCHEMBL4305006
- HY-70044
- N'-{4-[4-(2-{3-[(dimethylamino)methyl]phenyl}-1H-pyrrolo[2,3-b]pyridin-4-yl) 1-ethyl-1H-pyrazol-3-yl]phenyl}-N,N-dimethylurea
- EX-A021
- BDBM50315769
- 1-{4-[4-(2-{3-[(dimethylamino)methyl]phenyl}-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethylpyrazol-3-yl]phenyl}-3,3-dimethylurea
- HMS3265L14
- BRD-K36740062-001-01-7
- UNII-8VLB51V7HO
- 3-(4-(4-(2-(3-((DIMETHYLAMINO)METHYL)PHENYL)-1H-PYRROLO(2,3-B)PYRIDIN-4-YL)-1-ETHYL-1H-PYRAZOL-3-YL)PHENYL)-1,1-DIMETHYLUREA
- s2740
- CS-0008
- BCP9000733
- NSC-800108
- 3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea.
- GTPL8358
- Q27077863
- HMS3265K13
- CHEBI:91362
- BRD-K36740062-001-06-6
- AS-17024
- SDCCGSBI-0654453.P001
- GSK1070916?
-
- MDL: MFCD22420815
- Inchi: 1S/C30H33N7O/c1-6-37-19-26(28(34-37)21-10-12-23(13-11-21)32-30(38)36(4)5)24-14-15-31-29-25(24)17-27(33-29)22-9-7-8-20(16-22)18-35(2)3/h7-17,19H,6,18H2,1-5H3,(H,31,33)(H,32,38)
- Chiave InChI: QTBWCSQGBMPECM-UHFFFAOYSA-N
- Sorrisi: O=C(N(C)C)NC1C=CC(C2C(C3C4=C(NC(C5C=C(CN(C)C)C=CC=5)=C4)N=CC=3)=CN(CC)N=2)=CC=1
Proprietà calcolate
- Massa esatta: 507.27500
- Massa monoisotopica: 507.27465870g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 38
- Conta legami ruotabili: 7
- Complessità: 770
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.9
- Superficie polare topologica: 82.1
Proprietà sperimentali
- Densità: 1.21
- PSA: 82.08000
- LogP: 6.00840
GSK-1070916 Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
GSK-1070916 Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | G797455-5mg |
GSK 1070916 |
942918-07-2 | 5mg |
$161.00 | 2023-05-18 | ||
| TRC | G797455-10mg |
GSK 1070916 |
942918-07-2 | 10mg |
$201.00 | 2023-05-18 | ||
| TRC | G797455-50mg |
GSK 1070916 |
942918-07-2 | 50mg |
$500.00 | 2023-05-18 | ||
| TRC | G797455-100mg |
GSK 1070916 |
942918-07-2 | 100mg |
$816.00 | 2023-05-18 | ||
| TRC | G797455-200mg |
GSK 1070916 |
942918-07-2 | 200mg |
$1510.00 | 2023-05-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | G872350-1mg |
GSK1070916 |
942918-07-2 | 98% | 1mg |
¥692.10 | 2022-01-13 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci4258-5mg |
GSK1070916 |
942918-07-2 | 98% | 5mg |
¥819.00 | 2023-09-10 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci4258-10mg |
GSK1070916 |
942918-07-2 | 98% | 10mg |
¥1235.00 | 2023-09-10 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci4258-50mg |
GSK1070916 |
942918-07-2 | 98% | 50mg |
¥3311.00 | 2023-09-10 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci4258-200mg |
GSK1070916 |
942918-07-2 | 98% | 200mg |
¥8900.00 | 2023-09-10 |
GSK-1070916 Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium triacetoxyborohydride Solvents: Tetrahydrofuran ; 1 h, rt
1.2 Reagents: Sodium carbonate , Sodium hydroxide Solvents: Water ; basified
1.2 Reagents: Sodium carbonate , Sodium hydroxide Solvents: Water ; basified
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; 1 h, rt
1.2 Solvents: Tetrahydrofuran ; 1 h, rt
1.2 Solvents: Tetrahydrofuran ; 1 h, rt
Riferimento
- Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase, Journal of Medicinal Chemistry, 2010, 53(10), 3973-4001
GSK-1070916 Raw materials
- Urea, N'-[4-[1-ethyl-4-[2-(3-formylphenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1H-pyrazol-3-yl]phenyl]-N,N-dimethyl-
- 4-[4-[2-[3-[(Dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-ethylpyrazol-3-yl]aniline
- p-Nitrophenyl Chloroformate
GSK-1070916 Preparation Products
GSK-1070916 Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:942918-07-2)GSK-1070916
Numero d'ordine:A900432
Stato delle scorte:in Stock
Quantità:25mg/50mg/100mg/250mg
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 12:05
Prezzo ($):187.0/282.0/422.0/802.0
Email:sales@amadischem.com
GSK-1070916 Letteratura correlata
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
942918-07-2 (GSK-1070916) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:942918-07-2)GSK-1070916
Purezza:99%/99%/99%/99%
Quantità:25mg/50mg/100mg/250mg
Prezzo ($):187.0/282.0/422.0/802.0